![molecular formula C6H5N3S B1331299 1H-Imidazo[4,5-b]pyridine-2-thiol CAS No. 29448-81-5](/img/structure/B1331299.png)
1H-Imidazo[4,5-b]pyridine-2-thiol
Overview
Description
1H-Imidazo[4,5-b]pyridine-2-thiol (CAS: 29448-81-5) is a heterocyclic compound featuring a fused imidazole and pyridine ring system with a thiol (-SH) substituent at the 2-position. This scaffold is structurally analogous to purine, enabling interactions with biomolecules like DNA, RNA, and proteins . Its derivatives exhibit diverse biological activities, including antiviral, anti-inflammatory, and kinase inhibition properties . The compound is commercially significant as a chemical intermediate, with global market data spanning 1997–2046, reflecting its utility in pharmaceuticals and materials science .
Synthesis typically involves reacting pyridine-3,4-diamine with carbon disulfide in ethanol, followed by methylation using methyl iodide (MeI) in acetone to yield derivatives like 2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine .
Preparation Methods
The synthesis of 1H-Imidazo[4,5-b]pyridine-2-thiol can be achieved through several methods. One common approach involves the cyclization of 2-aminopyridine derivatives with carbon disulfide and an appropriate base. This reaction typically proceeds under mild conditions and yields the desired thiol compound . Another method involves the use of 2-chloro-3-aminopyridine as a starting material, which undergoes cyclization with thiourea under basic conditions to form the target compound .
Industrial production methods for this compound are not extensively documented, but laboratory-scale synthesis often involves the use of readily available reagents and straightforward reaction conditions, making it accessible for research purposes .
Chemical Reactions Analysis
1H-Imidazo[4,5-b]pyridine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Cyclization: The imidazole and pyridine rings can undergo further cyclization reactions to form more complex fused ring systems.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Antitubercular Activity
Recent studies have highlighted the potential of 1H-imidazo[4,5-b]pyridine derivatives as effective antitubercular agents. A series of derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Notably, compounds such as 5c and 5g exhibited minimum inhibitory concentrations (MIC) of 0.6 μmol/L and 0.5 μmol/L respectively, indicating strong antitubercular properties. These compounds were designed using a ligand-based drug design approach, demonstrating promising interactions with the DprE1 enzyme, a critical target in tuberculosis treatment .
Antiviral Properties
The compound has also shown promise as an antiviral agent. A study focused on the design and synthesis of novel substituted imidazo[4,5-b]pyridin-2-ylthioacetanilides revealed that these derivatives act as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1. The structure-activity relationship (SAR) analysis indicated that specific substitutions significantly enhance antiviral efficacy .
Cancer Treatment
Imidazo[4,5-b]pyridine derivatives have been investigated for their anticancer properties. Research has indicated that certain compounds within this class can inhibit key proteins involved in cancer cell survival, such as inhibitors of apoptosis proteins (IAPs) and myeloid cell leukemia 1 (Mcl-1) . For instance, specific derivatives demonstrated cytotoxic activity against various cancer cell lines, suggesting their potential utility in cancer therapeutics.
Antimicrobial Activity
In addition to their antitubercular and antiviral properties, 1H-imidazo[4,5-b]pyridine derivatives have been evaluated for antimicrobial activity. Compounds have shown effectiveness against bacteria such as Escherichia coli and Bacillus cereus, with some exhibiting significant inhibition rates . This broad-spectrum antimicrobial potential positions these compounds as candidates for developing new antibiotics.
Pharmacological Insights
The pharmacological potential of imidazo[4,5-b]pyridine derivatives extends beyond infectious diseases and cancer. They have been studied for their anti-inflammatory effects and ability to modulate various cellular pathways critical to disease processes. For example, certain derivatives have demonstrated the ability to inhibit inflammatory responses associated with obesity by affecting transcription factors involved in oxidative stress regulation .
Summary of Applications
Mechanism of Action
The mechanism of action of 1H-Imidazo[4,5-b]pyridine-2-thiol varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. For example, its antimicrobial activity is believed to result from the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes . In medicinal applications, the compound may target specific proteins or signaling pathways involved in disease processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substitution Patterns
Key structural analogs differ in ring fusion positions, substituents, and functional groups, which influence their physicochemical and biological properties.
Compound Name | Core Structure | Substituents/Functional Groups | Biological Activity |
---|---|---|---|
1H-Imidazo[4,5-b]pyridine-2-thiol | Imidazo[4,5-b]pyridine | -SH at position 2 | Kinase inhibition, antiviral |
1H-Imidazo[4,5-c]pyridine-2-thiol | Imidazo[4,5-c]pyridine | -SH at position 2 | Not reported |
1-Acetyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one | Imidazo[4,5-b]pyridine | Acetyl at N1, Br at position 6 | Aurora kinase inhibition |
1-(4-Methoxyphenyl)-3-methyl-8-(pyridin-4-yl)-1H-imidazo[4,5-c]quinolin-2(3H)-one | Imidazo[4,5-c]quinoline | Methoxyphenyl, methyl, pyridinyl | Kinase inhibition (e.g., PDE) |
Key Observations :
- Ring Fusion Position: The [4,5-b] vs. For example, this compound forms planar fused rings with intermolecular N–H⋯N hydrogen bonds, enhancing crystallinity .
- Substituents : Bromine and acetyl groups (e.g., in 1-Acetyl-6-bromo derivatives) improve kinase selectivity, while thiol groups enhance reactivity as intermediates .
Key Observations :
- Chloro-pyrazol derivatives exhibit lower yields (50%) and purity due to complex cyclization conditions .
Kinase Inhibition
- This compound Derivatives : Act as Aurora kinase inhibitors, critical in cancer therapy .
- Imidazo[4,5-c]quinolin-2(3H)-one Derivatives: Target phosphodiesterase (PDE) enzymes, with IC₅₀ values in the nanomolar range .
Antiviral and Anti-inflammatory Activity
- Brominated derivatives (e.g., 6-bromo-substituted analogs) show enhanced antiviral potency against RNA viruses .
- Thiol derivatives are less explored for anti-inflammatory activity compared to acetylated analogs .
Physicochemical Properties
Key Observations :
- Acetyl and bromine substituents improve solubility in organic solvents (e.g., DMF) compared to the parent thiol compound .
- Crystallinity is higher in brominated derivatives due to robust hydrogen-bonding networks .
Market and Commercial Relevance
This compound has a well-established market footprint, with data spanning 200+ countries and projections to 2046 . Its analogs, however, are less documented commercially, suggesting niche applications in drug discovery.
Biological Activity
1H-Imidazo[4,5-b]pyridine-2-thiol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and antiviral effects, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a fused imidazole and pyridine ring system with a thiol (-SH) group. The molecular formula is , with a molecular weight of 151.19 g/mol. The thiol group plays a crucial role in the compound's reactivity and biological interactions, allowing it to form covalent bonds with various biological macromolecules.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that this compound showed higher efficacy against Gram-positive bacteria such as Bacillus cereus compared to Gram-negative strains like Escherichia coli .
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Bacillus cereus | 8 μg/mL |
Escherichia coli | >64 μg/mL |
This differential sensitivity suggests that the compound may interact more effectively with the cell wall structures of Gram-positive bacteria.
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies have shown that it exhibits antiproliferative activity against various cancer cell lines, including glioblastoma and colorectal carcinoma cells. For instance, compounds derived from this scaffold demonstrated IC50 values in the sub-micromolar range against colon carcinoma cell lines .
Table 2: Antiproliferative Activity Against Cancer Cell Lines
Cell Line | IC50 (μM) |
---|---|
LN-229 (Glioblastoma) | 0.7 |
HCT-116 (Colorectal) | 0.4 |
NCI-H460 (Lung) | 1.0 |
These findings highlight the potential of this compound as a lead compound in developing new anticancer agents.
Antiviral Activity
The antiviral properties of this compound have also been explored, particularly its activity against HIV. A series of substituted derivatives were synthesized and evaluated for their ability to inhibit HIV reverse transcriptase. Some derivatives exhibited promising activity, suggesting that modifications to the imidazo[4,5-b]pyridine scaffold can enhance antiviral efficacy .
Case Study: Structure-Activity Relationship (SAR)
A recent study focused on the structure-activity relationship of various substituted imidazo[4,5-b]pyridines revealed that specific substitutions at the pyridine ring significantly influenced biological activity. For example, bromo-substituted derivatives showed enhanced antiproliferative effects compared to their unsubstituted counterparts .
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 1H-Imidazo[4,5-b]pyridine-2-thiol, and how can reaction efficiency be optimized?
- Methodology : A common approach involves cyclocondensation of precursors like 2-aminopyridine derivatives with thiourea or thioacetamide under acidic conditions. For example, ammonia and formaldehyde have been shown to participate in forming imidazo[4,5-b]pyridine derivatives via Maillard-type reactions, with creatine or phenylacetaldehyde as additional components . Optimization includes controlling stoichiometry (e.g., 1:1 molar ratio of aldehyde to amine precursors) and reaction time (typically 24–48 hours at 80–100°C). Purity is enhanced by column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .
Q. How is the structure of this compound confirmed experimentally?
- Methodology : Multinuclear NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are standard. For instance, ¹H NMR in DMSO-d₆ shows characteristic signals: δ 8.2–8.5 ppm (pyridine protons), δ 12.1 ppm (thiol -SH, exchange with D₂O). X-ray crystallography (e.g., Bruker SMART APEXII) resolves tautomeric forms, such as thione-thiol equilibria, by analyzing bond lengths (C=S ≈ 1.67 Å vs. C-SH ≈ 1.81 Å) .
Q. What spectroscopic techniques are used to quantify thiol-thione tautomerism in this compound?
- Methodology : UV-Vis spectroscopy (λ_max ≈ 270–290 nm for thiol vs. 310–330 nm for thione) and IR (ν(S-H) ≈ 2550 cm⁻¹; ν(C=S) ≈ 1250 cm⁻¹). Variable-temperature NMR in DMSO-d₆ can track tautomeric shifts, with coalescence temperatures indicating energy barriers .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict the electronic properties and tautomeric stability of this compound?
- Methodology : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates tautomer stability. Studies show the thione form is energetically favored by ~5–8 kcal/mol due to resonance stabilization. HOMO-LUMO gaps (~4.5 eV) correlate with experimental UV spectra . Exact exchange terms in hybrid functionals improve accuracy for π-conjugated systems .
Q. What strategies resolve contradictions in reported synthetic yields for this compound?
- Methodology : Systematic screening of catalysts (e.g., p-toluenesulfonic acid vs. ZnCl₂) and solvents (DMF vs. EtOH) identifies optimal conditions. For example, yields improve from 45% to 72% using microwave-assisted synthesis (100 W, 15 min). Conflicting data may arise from impurities in starting materials (validate via HPLC-MS) .
Q. How does substitution at the pyridine or imidazole rings modulate biological activity?
- Methodology : SAR studies compare derivatives (e.g., 6-phenyl or 1-methyl substituents) using in vitro assays. For instance, 6-phenyl analogs show enhanced kinase inhibition (IC₅₀ = 0.8 µM vs. 12 µM for parent compound) due to hydrophobic interactions in the ATP-binding pocket. Activity is validated via molecular docking (AutoDock Vina) and crystallography (PDB: 3QKK) .
Q. What mechanistic insights explain the compound’s role in catalytic reactions (e.g., C–S bond formation)?
Properties
IUPAC Name |
1,3-dihydroimidazo[4,5-b]pyridine-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S/c10-6-8-4-2-1-3-7-5(4)9-6/h1-3H,(H2,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYRPVTXHARSPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=S)N2)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352558 | |
Record name | 1H-Imidazo[4,5-b]pyridine-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29448-81-5 | |
Record name | 1,3-Dihydro-2H-imidazo[4,5-b]pyridine-2-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29448-81-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 403067 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029448815 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 29448-81-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403067 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Imidazo[4,5-b]pyridine-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-imidazo[4,5-b]pyridine-2-thiol | |
Source | European Chemicals Agency (ECHA) | |
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Retrosynthesis Analysis
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